

BRD32048 chemical structure and properties

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An In-depth Technical Guide to BRD32048

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BRD32048**, a small molecule inhibitor of the ETV1 transcription factor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

BRD32048 is a substituted[1][2][3]triazine derivative that has been identified as a direct binder and inhibitor of the ETV1 (ETS variant 1) oncoprotein.[1][4] ETV1 is a transcription factor implicated in the progression of various cancers, making it a target for therapeutic intervention. [1][3]

Table 1: Chemical and Physical Properties of BRD32048



Property	Value	Reference
IUPAC Name	N2-(4-methoxyphenyl)-6-(1- piperidinylmethyl)-1,3,5- triazine-2,4-diamine	[1][3]
CAS Number	433694-46-3	[1][2][3]
Molecular Formula	C16H22N6O	[1][2][3][5]
Molecular Weight	314.39 g/mol	[2][5]
Appearance	Crystalline solid, Off-white powder	[1][3][5][6]
Purity	≥95-98%	[1][3][5][6]
SMILES	COC1=CC=C(C=C1)NC2=NC(CN3CCCCC3)=NC(N)=N2	[1]
InChI Key	PVHJDJWPRZUURH- UHFFFAOYSA-N	[1]

Table 2: Solubility and Stability of BRD32048

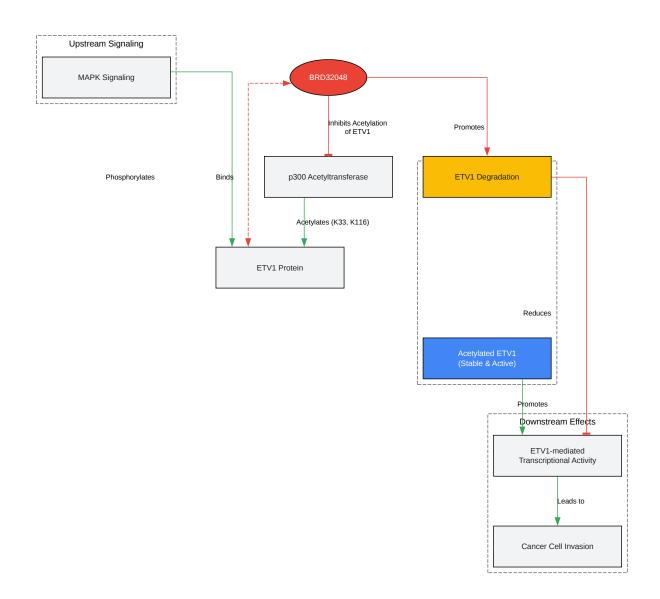
Property	Value	Reference
Solubility	DMSO: ~30-100 mg/mLDMF: ~30 mg/mLEthanol: ~2 mg/mLDMSO:PBS (1:1, pH 7.2): ~0.5 mg/mL	[1][3][5]
Storage	Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months.	[3][7]
Stability	Stable for ≥4 years when stored as a solid at -20°C.	[3]
UV/Vis Maximum	λmax: 269 nm	[1][3]



Biological Activity and Mechanism of Action

BRD32048 directly binds to the ETV1 protein with a dissociation constant (KD) reported to be between 14.2 μ M and 17.1 μ M.[1][5][7][8] Its mechanism of action is unique as it does not interfere with the DNA-binding capacity of ETV1.[4][9] Instead, BRD32048 selectively inhibits the p300-dependent acetylation of ETV1 at lysine residues K33 and K116.[5][10] This inhibition of acetylation leads to the subsequent degradation of the ETV1 protein, thereby reducing its transcriptional activity and suppressing the invasion of ETV1-reliant cancer cells.[4][5][10][11]





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Caption: Mechanism of action of BRD32048 on the ETV1 signaling pathway.



Experimental Protocols

The identification and characterization of **BRD32048** involved several key experimental procedures, as detailed in the primary literature.[4][9]

Small-Molecule Microarray (SMM) Screening

This method was used to identify compounds that directly interact with the ETV1 protein.

- Microarray Preparation: Small molecules were printed onto N-hydroxysuccinimide-activated glass slides to create a microarray of approximately 9,000 unique compounds.
- Protein Labeling: ETV1 protein, present in cell lysates, was used for the screening to maintain relevant post-translational modifications.
- Incubation and Detection: The microarray slides were incubated with the ETV1-containing cell lysates. Binding events were detected using a primary antibody against ETV1 followed by a fluorescently labeled secondary antibody.
- Hit Identification: Fluorescent spots on the microarray indicated a direct interaction between a printed compound and the ETV1 protein. BRD32048 was identified as a primary hit from these screens.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR was employed to confirm the direct binding of **BRD32048** to ETV1 and to quantify the binding affinity.

- Surface Preparation: An anti-FLAG M2 antibody was covalently immobilized on a carboxymethyl dextran sensor chip surface.
- Ligand Capture: Recombinant, purified FLAG-tagged ETV1 was captured onto the antibodycoated surface. A reference surface was prepared using an unrelated transcription factor (TBX21) to control for non-specific binding.
- Analyte Injection: BRD32048 was diluted in a running buffer (HBS, pH 7.4, with 0.05% P-20 surfactant and 2% DMSO) to various concentrations (ranging from 0.78 μM to 50 μM).

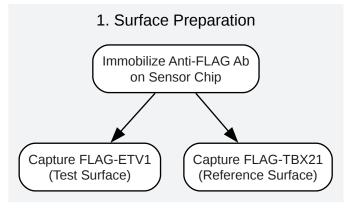


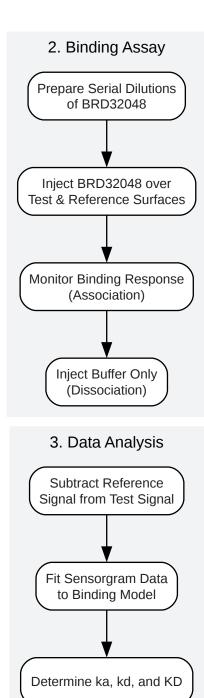




- Data Acquisition: The compound solutions were injected over the sensor surface. The binding was measured by detecting changes in the refractive index at the surface. The injection time was 60 seconds at a flow rate of 60 μL/min, followed by a 120-second dissociation phase with buffer only.
- Data Analysis: The resulting sensorgrams were analyzed to calculate the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) was determined.







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Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.



Immunoprecipitation and Western Blotting for Acetylation Assay

This experiment was designed to test the effect of **BRD32048** on the acetylation status of ETV1.

- Cell Culture and Treatment: HEK293T cells were co-transfected to express ETV1 along with either p300 or P/CAF (another acetyltransferase). The cells were then treated with either DMSO (vehicle control) or 50 μM BRD32048.
- Cell Lysis: Cells were harvested and lysed to extract total protein.
- Immunoprecipitation (IP): The cell lysates were incubated with an anti-FLAG antibody to pull down the FLAG-tagged ETV1 protein.
- Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was immunoblotted with an anti-acetyl-lysine antibody to detect the acetylation level of ETV1. A separate blot was performed with an anti-FLAG antibody to confirm equal ETV1 pulldown.
- Results: The results showed that BRD32048 specifically inhibited the p300-dependent acetylation of ETV1.[4]

This guide provides a foundational understanding of **BRD32048**, a promising chemical probe for studying ETV1 biology and a potential starting point for the development of novel anticancer therapeutics.

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